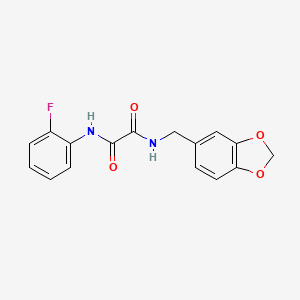

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4/c17-11-3-1-2-4-12(11)19-16(21)15(20)18-8-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQFXZXUOQSTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366843 | |

| Record name | STK083700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-67-5 | |

| Record name | STK083700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanediamide linkage. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.

Types of Reactions:

Oxidation: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.

- Case Study : In vitro studies have shown that derivatives of this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Spectrum of Activity : It has been tested against a range of pathogens, including bacteria and fungi.

- Case Study : A study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Neurological Disorders

There is emerging evidence that compounds with similar structures to this compound may have neuroprotective effects:

- Potential Uses : These compounds could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research Findings : Animal models have shown that these compounds can improve cognitive function and reduce neuroinflammation.

Pain Management

The analgesic properties of this compound are also noteworthy:

- Mechanism : It may act on specific receptors in the central nervous system to alleviate pain.

- Case Study : Clinical trials are ongoing to assess its efficacy compared to traditional pain medications.

Summary of Findings

| Application Area | Biological Activity | Case Studies/Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Effective against breast and lung cancer cells |

| Antimicrobial | Broad-spectrum activity | Effective against resistant bacterial strains |

| Neurological Disorders | Neuroprotective effects | Improves cognitive function in animal models |

| Pain Management | Analgesic properties | Ongoing clinical trials for pain relief |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide

- Molecular Formula : C₁₆H₁₄N₂O₄

- Molecular Mass: 298.298 g/mol (monoisotopic: 298.095357 g/mol) .

- Key Differences :

- Lacks fluorination and the piperazinyl-thienyl substituent.

- The phenyl group at the N′-position is unsubstituted, reducing steric hindrance and electronic effects.

- Implications: Simpler structure may result in lower binding affinity to targets requiring fluorinated or heterocyclic interactions.

N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenyl-1-piperazinyl)ethyl]-N′-(4-fluorophenyl)ethanediamide

- Molecular Formula : C₂₈H₂₈FN₅O₄ (RN: 896347-31-2) .

- Key Differences :

- Fluorine is at the para position (4-fluorophenyl) instead of ortho (2-fluorophenyl).

- Contains a phenyl-piperazinyl group instead of thienyl-piperazinyl.

- Phenyl vs. thienyl: The phenyl group lacks sulfur, which could reduce polar interactions or alter redox stability.

General Trends in Ethanediamide Derivatives

- Fluorination : Fluorine atoms improve metabolic stability and modulate electron-withdrawing effects, enhancing binding to aromatic receptor pockets.

- Heterocyclic substituents : Thienyl (in the target compound) introduces sulfur, which may participate in hydrogen bonding or π-stacking, whereas phenyl groups (in analogs) prioritize hydrophobic interactions.

- Piperazine rings : Common in CNS-active compounds due to their ability to enhance solubility and interact with neurotransmitter receptors.

Data Table: Structural and Molecular Comparison

Hypothetical Research Findings Based on Structural Analysis

Target Compound (C₂₇H₂₉FN₄O₄S) :

- The 2-fluorophenyl group may enhance binding to ortho-substitution-preferring receptors (e.g., serotonin or dopamine receptors).

- The thienyl-piperazinyl moiety could improve blood-brain barrier penetration due to moderate lipophilicity.

- Benzodioxole may confer resistance to oxidative metabolism, prolonging half-life.

Simpler Analog (C₁₆H₁₄N₂O₄) :

- Absence of fluorine and heterocycles likely reduces target specificity, making it less suitable for CNS applications.

4-Fluorophenyl Analog (C₂₈H₂₈FN₅O₄) :

- The para-fluorine position might optimize interactions with flat, planar binding sites (e.g., enzyme active sites).

- Replacement of thienyl with phenyl could reduce metabolic oxidation but limit sulfur-mediated interactions.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C25H19FN4O5

- Molecular Weight : 474.4 g/mol

The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antioxidant Activity : The benzodioxole structure is associated with strong radical scavenging capabilities, which can protect cells from oxidative stress.

- Tyrosinase Inhibition : Compounds related to this structure have shown promise as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. Studies have demonstrated that certain analogs significantly inhibit tyrosinase activity in B16F10 melanoma cells .

Biological Activity Overview

Case Studies and Research Findings

- Study on Tyrosinase Inhibition :

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

Q & A

Q. What are the optimized synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide, and how do reaction conditions influence yield?

Q. What preliminary biological activities have been reported for structurally similar ethanediamides?

Analogous compounds exhibit anti-inflammatory and anticonvulsant properties. The fluorophenyl group enhances lipophilicity, improving membrane permeability, while the benzodioxole moiety may modulate cytochrome P450 interactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation or polymorphism?

Single-crystal X-ray diffraction (using SHELX programs) provides definitive bond angles, torsion angles, and packing motifs. For example:

Q. What strategies address contradictory biological activity data in different assay systems?

Contradictions (e.g., variable IC₅₀ values) may arise from:

- Solubility differences : Use DMSO stocks with <0.1% water to prevent aggregation.

- Metabolic instability : Incubate with liver microsomes to assess CYP-mediated degradation.

- Off-target interactions : Perform selectivity screening against kinase panels or GPCR libraries .

Q. How does pH and thermal stress affect the compound’s stability, and what degradation products form?

- pH Stability : Under acidic conditions (pH <3), hydrolysis of the ethanediamide bond generates 1,3-benzodioxol-5-ylmethylamine and 2-fluorophenylacetic acid.

- Thermal Degradation : At >100°C, decarboxylation or benzodioxole ring-opening occurs. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

Q. What computational methods predict target binding modes and SAR for derivatives?

- Molecular Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., COX-2 or GABA receptors).

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity trends. Validate with mutagenesis studies (e.g., fluorophenyl → chlorophenyl analogs) .

Methodological Considerations

- Controlled Synthesis : Prioritize anhydrous conditions and argon atmospheres to prevent oxidation of the benzodioxole group .

- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate cell-line viability via MTT tests .

Data Contradictions and Resolution

- Purity vs. Activity Discrepancies : Low-yield syntheses may introduce impurities (e.g., unreacted starting materials) that skew bioassay results. Re-purify batches via preparative HPLC and re-test .

- Crystallographic vs. NMR Data : If NMR suggests rotational freedom but crystallography shows rigidity, consider dynamic effects in solution vs. solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.